molecular formula C19H18N2O3S B2784318 5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-83-8

5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2784318
CAS No.: 1021248-83-8
M. Wt: 354.42
InChI Key: HBYFIARBCJAANA-UHFFFAOYSA-N
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Description

The compound 5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a complex organic molecule featuring a variety of functional groups. This combination of a benzyloxy group, a methyl group, a thiophen-2-ylmethyl group, and a dihydropyridine core makes it an interesting subject for study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step reactions:

  • Formation of the Dihydropyridine Core: : The core structure can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

  • Introduction of the Benzyloxy Group: : This can be achieved through an etherification reaction involving the corresponding benzyl alcohol and an appropriate leaving group, often facilitated by a base.

  • Attachment of the Thiophen-2-ylmethyl Group: : This involves nucleophilic substitution where the thiophen-2-ylmethyl halide reacts with the dihydropyridine core.

  • Oxidation State Adjustments: : Various oxidation and reduction reactions may be needed to achieve the specific functional groups in their desired oxidation states.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar steps but optimized for efficiency, yield, and cost. Flow chemistry techniques and continuous processing may be employed to enhance production scales while maintaining reaction control.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions:

  • Oxidation and Reduction: : The dihydropyridine core can participate in redox reactions, altering the oxidation state of nitrogen and other heteroatoms.

  • Substitution: : The benzyloxy and thiophen-2-ylmethyl groups can be involved in nucleophilic substitution reactions.

  • Condensation and Hydrolysis: : Various condensation reactions can form or break down the carboxamide group under appropriate conditions.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation or metal hydrides like sodium borohydride.

  • Substitution: : Halogenated precursors and nucleophiles, often under basic or acidic conditions.

Major Products Formed: The reactions can lead to various intermediates and by-products, such as different oxidized states of the dihydropyridine core or substitution derivatives altering the benzyloxy and thiophen-2-ylmethyl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structure and reactivity, which can shed light on the behavior of similar organic molecules.

Biology: In biological research, the interactions between this compound and biological molecules can be investigated to understand its potential as a bioactive agent.

Medicine: Medically, the compound may be explored for its potential therapeutic properties, including interactions with biological targets such as enzymes or receptors.

Industry: In industry, derivatives of this compound could be used in material sciences or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which this compound exerts its effects largely depends on its interactions with specific molecular targets. These can include:

  • Enzymes: : The compound might inhibit or activate enzymes by binding to their active sites.

  • Receptors: : It could interact with cell receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Unique Features:

  • Structural Complexity: : The combination of functional groups in 5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is relatively unique compared to simpler dihydropyridine derivatives.

  • Diverse Reactivity: : The presence of multiple reactive sites allows for a variety of chemical modifications.

Similar Compounds:
  • Nifedipine: : A well-known dihydropyridine derivative used as a calcium channel blocker.

  • Nitrendipine: : Another dihydropyridine compound with applications in cardiovascular medicine.

Properties

IUPAC Name

1-methyl-4-oxo-5-phenylmethoxy-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-21-12-18(24-13-14-6-3-2-4-7-14)17(22)10-16(21)19(23)20-11-15-8-5-9-25-15/h2-10,12H,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFIARBCJAANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CS2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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